
Everolimus
Übersicht
Beschreibung
Everolimus is a derivative of rapamycin, known for its immunosuppressive and anti-proliferative properties. It is primarily used to prevent organ rejection in transplant patients and to treat various types of cancer, including renal cell carcinoma and certain types of breast cancer . This compound works by inhibiting the mammalian target of rapamycin (mTOR), a key protein involved in cell growth and proliferation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Everolimus is synthesized from rapamycin through a series of chemical reactions. The primary synthetic route involves the reaction of rapamycin with ethylene glycol mono trifluoromethanesulfonate under the influence of an organic base. This reaction produces an intermediate compound, which is then subjected to an acetal protection group removal reaction under acidic conditions to yield this compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves the use of inexpensive and readily available reagents, such as ethylene glycol mono trifluoromethanesulfonate, and includes steps for the recycling of unreacted rapamycin to ensure product quality and reduce costs .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Everolimus durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind für seine metabolische Verarbeitung und therapeutische Wirkung unerlässlich.
Häufige Reagenzien und Bedingungen:
Oxidation: Umfasst typischerweise die Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Oft mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt.
Substitution: Beinhaltet nukleophile oder elektrophile Reagenzien unter kontrollierten Bedingungen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Metaboliten, die im Körper weiterverarbeitet werden, um ihre therapeutischen Wirkungen auszuüben .
Wissenschaftliche Forschungsanwendungen
Oncology Applications
Everolimus is primarily utilized in oncology for its antiproliferative properties. It has been approved by the United States Food and Drug Administration (FDA) for several cancer types, including:
- Renal Cell Carcinoma : this compound is indicated for advanced renal cell carcinoma after prior treatment with other therapies like sorafenib or sunitinib. In clinical trials, it demonstrated a median progression-free survival of 4.9 months compared to 1.9 months for placebo .
- Breast Cancer : In combination with letrozole, this compound has shown efficacy in treating hormone receptor-positive advanced breast cancer. A phase II trial revealed a notable improvement in progression-free survival .
- Gastric Cancer : A phase II study indicated that this compound could reduce the risk of disease progression in pretreated advanced gastric cancer patients, with a disease control rate significantly higher than placebo .
- Neuroendocrine Tumors : this compound is also approved for pancreatic neuroendocrine tumors, where it has shown a 65% decrease in tumor progression risk .
Cancer Type | Indication | Median PFS (months) | Response Rate |
---|---|---|---|
Renal Cell Carcinoma | After prior therapy | 4.9 | 7% |
Breast Cancer | With letrozole | Not specified | Not specified |
Gastric Cancer | Advanced, previously treated | Not specified | 38.9% |
Neuroendocrine Tumors | Advanced pancreatic neuroendocrine tumors | 12 | 65% decrease |
Transplantation Applications
This compound plays a crucial role in organ transplantation due to its immunosuppressive properties:
- Kidney Transplantation : It is used to prevent acute rejection in kidney transplant recipients, allowing for potential minimization or elimination of calcineurin inhibitors, which can have nephrotoxic effects .
- Other Organ Transplants : The drug has also been investigated for use in heart and liver transplants, showing promise in maintaining graft function and reducing rejection rates .
Other Therapeutic Uses
Beyond oncology and transplantation, this compound has been explored for various other conditions:
- Tuberous Sclerosis Complex : Approved for treating subependymal giant cell astrocytoma associated with tuberous sclerosis complex, this compound has shown efficacy in improving neurological function and survival rates in affected patients .
- Cardiovascular Applications : As a drug-eluting stent coating, this compound helps prevent restenosis by inhibiting smooth muscle cell proliferation .
Case Study 1: Advanced Renal Cell Carcinoma
A study involving patients with metastatic renal cell carcinoma treated with this compound showed an overall response rate of approximately 7%, with significant improvements in progression-free survival compared to placebo groups .
Case Study 2: Hormone Receptor-Positive Breast Cancer
In the MIRACLE trial, premenopausal women with advanced breast cancer receiving this compound plus letrozole exhibited enhanced outcomes compared to those on letrozole alone, demonstrating the potential of combination therapy in this setting .
Wirkmechanismus
Everolimus exerts its effects by inhibiting the mTOR pathway, specifically targeting the mTORC1 protein complex. This inhibition disrupts cell growth, proliferation, and survival signals, leading to reduced tumor growth and immune response modulation. The molecular targets include various proteins involved in the PI3K/AKT/mTOR signaling pathway .
Vergleich Mit ähnlichen Verbindungen
Sirolimus (Rapamycin): The parent compound of everolimus, used for similar therapeutic purposes but with different pharmacokinetic properties.
Temsirolimus: Another mTOR inhibitor with a similar mechanism of action but used primarily for treating renal cell carcinoma.
Uniqueness of this compound: this compound is unique due to its enhanced oral bioavailability and specific targeting of the mTORC1 protein complex. This specificity allows for more effective inhibition of cell growth and proliferation, making it a valuable therapeutic agent in oncology and transplant medicine .
Biologische Aktivität
Everolimus, a potent inhibitor of the mammalian target of rapamycin (mTOR), is an analog of rapamycin and has gained prominence in the treatment of various malignancies, including renal cell carcinoma and neuroendocrine tumors. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacodynamics, clinical efficacy, and safety profile, supported by data tables and relevant case studies.
This compound exerts its effects by binding to the FK506 binding protein-12 (FKBP-12), forming a complex that inhibits mTOR activity. This inhibition disrupts several downstream signaling pathways critical for cell growth and proliferation:
- Cell Cycle Regulation : By inhibiting mTOR, this compound blocks the progression of cells from the G1 phase to the S phase, leading to cell cycle arrest and apoptosis.
- Angiogenesis Inhibition : this compound reduces the expression of hypoxia-inducible factor (HIF) and vascular endothelial growth factor (VEGF), thereby inhibiting angiogenesis, which is crucial for tumor growth and metastasis .
- Metabolic Effects : The drug also impacts glucose uptake in cancer cells, further contributing to its anti-tumor effects .
Pharmacodynamics
The pharmacodynamic profile of this compound includes its effects on various biomarkers associated with mTOR signaling. A comprehensive study indicated that this compound effectively inhibited phosphorylation of ribosomal protein S6, a common marker for mTORC1 activity. The study also revealed that daily dosing at 10 mg provided more robust and prolonged inhibition compared to weekly dosing schedules .
Key Pharmacodynamic Findings
Parameter | Daily Dosing (10 mg) | Weekly Dosing (50 mg) |
---|---|---|
S6 Phosphorylation Inhibition | Almost complete | Moderate |
Proliferation Reduction | Significant | Moderate |
Hyperphosphorylation of Akt | Observed in ~50% samples | Not maintained |
Clinical Efficacy
This compound has been evaluated in numerous clinical trials demonstrating its efficacy across various cancer types. Notably, it has shown significant activity in patients with renal cell carcinoma who are refractory to other therapies.
Case Studies
- Renal Cell Carcinoma : In a pivotal trial involving 410 patients with advanced renal cell carcinoma, this compound demonstrated a median progression-free survival (PFS) of 4.9 months compared to 1.9 months for placebo .
- Neuroendocrine Tumors : A study involving patients with advanced neuroendocrine tumors showed an overall response rate (ORR) of 32% when treated with this compound, highlighting its potential in this indication .
Safety Profile
While this compound is generally well-tolerated, it is associated with several adverse effects:
- Common Adverse Effects : Include stomatitis, infections (e.g., pneumonia), fatigue, and skin rash.
- Serious Adverse Events : Renal failure and proteinuria have been reported in clinical settings .
Table of Adverse Effects
Adverse Effect | Incidence (%) |
---|---|
Stomatitis | 40 |
Infections | 30 |
Fatigue | 25 |
Renal Failure | 10 |
Eigenschaften
CAS-Nummer |
159351-69-6 |
---|---|
Molekularformel |
C53H83NO14 |
Molekulargewicht |
958.2 g/mol |
IUPAC-Name |
(1R)-1,18-dihydroxy-12-[1-[4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |
InChI |
InChI=1S/C53H83NO14/c1-32-16-12-11-13-17-33(2)44(63-8)30-40-21-19-38(7)53(62,68-40)50(59)51(60)54-23-15-14-18-41(54)52(61)67-45(35(4)28-39-20-22-43(66-25-24-55)46(29-39)64-9)31-42(56)34(3)27-37(6)48(58)49(65-10)47(57)36(5)26-32/h11-13,16-17,27,32,34-36,38-41,43-46,48-49,55,58,62H,14-15,18-26,28-31H2,1-10H3/t32?,34?,35?,36?,38?,39?,40?,41?,43?,44?,45?,46?,48?,49?,53-/m1/s1 |
InChI-Schlüssel |
HKVAMNSJSFKALM-VUDSBINYSA-N |
SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCO)C)C)O)OC)C)C)C)OC |
Isomerische SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)[C@@]1(O2)O)C(C)CC4CCC(C(C4)OC)OCCO)C)C)O)OC)C)C)C)OC |
Kanonische SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCO)C)C)O)OC)C)C)C)OC |
Aussehen |
White to off-white solid powder |
Key on ui application |
Everolimus is currently used as an immunosuppressant to prevent rejection of organ transplants. In a similar fashion to other mTOR inhibitors Everolimus' effect is solely on the mTORC1 protein and not on the mTORC2 protein. |
Siedepunkt |
998.7±75.0 °C at 760 mmHg |
melting_point |
N/A |
Key on ui other cas no. |
159351-69-6 |
Piktogramme |
Health Hazard |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
Stable under recommended storage conditions. |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
−20°C |
Synonyme |
001, RAD 40-O-(2-hydroxyethyl)-rapamycin Afinitor Certican everolimus RAD 001 RAD, SDZ RAD001 SDZ RAD SDZ-RAD |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of everolimus?
A: this compound is a potent inhibitor of the mammalian target of rapamycin (mTOR), specifically mTOR complex 1 (mTORC1) [, , ]. It acts by binding to the FKBP12 protein, forming a complex that inhibits the kinase activity of mTORC1.
Q2: What are the downstream effects of this compound-mediated mTORC1 inhibition?
A2: Inhibition of mTORC1 by this compound leads to a cascade of downstream effects, including:
- Reduced cell proliferation: this compound inhibits the phosphorylation of ribosomal protein S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), key regulators of protein synthesis and cell cycle progression [, ]. This ultimately leads to reduced cell proliferation in various cell types, including tumor cells [, ].
- Inhibition of angiogenesis: this compound downregulates the expression of vascular endothelial growth factor (VEGF), a crucial pro-angiogenic factor, thereby suppressing angiogenesis [, ].
- Modulation of immune response: While not a primary focus in the provided articles, mTORC1 inhibition by this compound has been shown to influence T cell differentiation and function [].
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C53H83NO14, and its molecular weight is 958.2 g/mol.
Q4: Is there any information available about spectroscopic data for this compound in these research papers?
A4: The provided research papers primarily focus on the clinical and biological aspects of this compound and do not delve into detailed spectroscopic characterization.
Q5: What is known about the stability of this compound?
A: this compound exhibits stability challenges, requiring careful consideration during formulation and storage [, , ].
Q6: What strategies can enhance the stability, solubility, or bioavailability of this compound?
A6: Several formulation approaches are employed to improve this compound's pharmaceutical properties:
- Solid dispersions: By dispersing this compound within a matrix of inert carriers, its dissolution rate and solubility can be enhanced [].
- Nanoparticulate systems: Encapsulating this compound in nanoparticles offers advantages such as improved solubility, controlled release, and potential for targeted delivery [, ].
- Cyclodextrin complexation: Forming complexes with cyclodextrins can increase this compound's aqueous solubility, enhancing its bioavailability [].
Q7: How is this compound absorbed, distributed, metabolized, and excreted (ADME)?
A: this compound is an orally administered drug that demonstrates good absorption but substantial interindividual variability in its pharmacokinetics [, , , ].
- Absorption: this compound is well absorbed after oral administration, reaching peak concentrations in approximately 1-2 hours []. Food intake can influence its absorption [].
- Distribution: It exhibits a large volume of distribution, indicating extensive tissue distribution [].
- Metabolism: this compound is primarily metabolized in the liver by the cytochrome P450 (CYP) 3A4 enzyme [, , ].
- Excretion: It is excreted predominantly in feces, with a small fraction eliminated in urine [].
Q8: How is the therapeutic drug monitoring of this compound conducted?
A: Therapeutic drug monitoring (TDM) of this compound is routinely performed using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to measure drug levels in whole blood samples [, , ]. This information helps personalize dosage, manage drug interactions, and minimize toxicity.
Q9: Are there known drug interactions with this compound?
A: this compound is a substrate of CYP3A4, and co-administration with CYP3A4 inhibitors or inducers can alter its blood levels [, , , ]. Dosage adjustments might be necessary when used concomitantly with these agents.
Q10: What in vitro and in vivo models have been used to study this compound's anticancer activity?
A10: this compound's anticancer activity has been investigated in various in vitro and in vivo models, including:
- Cell-based assays: Researchers have employed cell proliferation assays, colony formation assays, and spheroid growth assays to assess this compound's inhibitory effects on tumor cell growth [, , ].
- Animal models: this compound has demonstrated efficacy in preclinical animal models of various cancers, including renal cell carcinoma, pancreatic neuroendocrine tumors, and breast cancer [, , , ]. These models provide valuable insights into the drug's pharmacodynamic effects and potential for therapeutic benefit.
Q11: Are there clinical trials demonstrating the efficacy of this compound in cancer treatment?
A11: Yes, several randomized controlled trials have established the efficacy of this compound in specific cancer types:
- Renal cell carcinoma (RCC): this compound has shown significant clinical benefit in patients with advanced RCC who progressed on prior VEGF-targeted therapy, leading to its approval for this indication [, , , , ].
- Pancreatic neuroendocrine tumors (pNETs): this compound has demonstrated significant improvement in progression-free survival in patients with advanced pNETs, leading to its approval for this indication [, , ].
- Breast cancer: this compound, in combination with exemestane, has shown efficacy in postmenopausal women with hormone receptor-positive, HER2-negative metastatic breast cancer resistant to aromatase inhibitor therapy [, , ].
Q12: What are the known mechanisms of resistance to this compound?
A12: Resistance to this compound can develop through various mechanisms, including:
- Activation of alternative signaling pathways: Tumor cells may circumvent mTORC1 inhibition by activating alternative pro-survival and proliferative pathways, such as the PI3K/Akt pathway [, ].
- Mutations in mTOR pathway components: Mutations in genes encoding components of the mTOR pathway, such as mTOR itself or its downstream effectors, can contribute to resistance [, ].
Q13: Are there biomarkers to predict this compound efficacy or monitor treatment response?
A13: Research is ongoing to identify reliable biomarkers for this compound:
- FDG-PET SUV changes: Early changes in standardized uptake value (SUV) on 18F-fluorodeoxyglucose positron emission tomography (FDG-PET) scans might hold promise as a predictive biomarker for long-term benefit in patients with hormone receptor-positive metastatic breast cancer treated with this compound and exemestane [].
Q14: What are the alternatives and substitutes for this compound?
A: Sirolimus (rapamycin), another mTOR inhibitor, shares a similar mechanism of action and has shown comparable efficacy in some clinical settings [, , ]. The choice between this compound and sirolimus often depends on patient-specific factors, treatment history, and the specific clinical scenario.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.